molecular formula C22H38CeO4 B102067 Cerium;2,2,6,6-tetramethylheptane-3,5-dione CAS No. 18960-54-8

Cerium;2,2,6,6-tetramethylheptane-3,5-dione

Cat. No. B102067
CAS RN: 18960-54-8
M. Wt: 877.2 g/mol
InChI Key: JPCVCRISNDSDBB-UHFFFAOYSA-N
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Description

Cerium;2,2,6,6-tetramethylheptane-3,5-dione, also known as C2TMHD, is an organometallic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is used as a reagent in organic synthesis and can be used to catalyze a variety of reactions. C2TMHD is a versatile compound that has been used in a variety of areas, including medical research, drug development, and materials science.

Scientific Research Applications

Organic Synthesis Acceleration

TMHD-Cerium complexes have been explored for their catalytic properties in accelerating organic synthesis reactions. In particular, TMHD is noted for its role in the copper salt-catalyzed Ullmann diaryl ether synthesis. It significantly accelerates the ordinarily difficult reaction of forming ethers from aryl bromides or iodides and phenols, allowing it to occur under more moderate temperatures and reaction times. This reaction showcases the utility of TMHD in facilitating organic synthesis by enhancing reaction rates and broadening the tolerance of reactants, including electron-rich aryl bromides and electron-neutral phenols (Buck et al., 2002).

Catalytic Synthesis

Cerium compounds, including those involving TMHD, serve as catalysts in various synthetic reactions. For instance, cerium(III) chloride heptahydrate catalyzes the synthesis of 1-oxo-hexahydroxanthene derivatives in aqueous media, demonstrating the potential of cerium complexes in catalyzing reactions for synthesizing cyclic organic compounds with high yields (Sabitha et al., 2009).

Fenton-like Reactions

The ability of cerium to catalyze Fenton-like reactions has been investigated, highlighting its role in environmental and possibly therapeutic applications. Cerium, particularly in the form of cerium chloride, exhibits radical production in the presence of hydrogen peroxide. This activity suggests the potential of cerium in redox cycling with peroxide to generate damaging oxygen radicals, which can be utilized in oxidative stress-related research and applications (Heckert et al., 2008).

Material Science and Luminescence

The luminescent and photoreactive properties of TMHD-Cerium complexes have been explored, particularly focusing on the ligand-to-metal charge transfer (LMCT) states. These complexes are not only luminescent but also photoreactive, suggesting applications in materials science, especially in areas requiring luminescent materials or in photoredox reactions (Kunkely & Vogler, 2001).

Ceria-based Catalysts in Organic Chemistry

Ceria-based catalysts, leveraging the redox and acid-base properties of cerium, have been developed for a wide range of applications in organic chemistry. These catalysts are effective in activating complex organic molecules, enabling selective transformations in reactions such as dehydration of alcohols, alkylation of aromatic compounds, ketone formation, and aldolization. The versatility of ceria-based catalysts underscores the importance of cerium in catalysis and organic synthesis (Vivier & Duprez, 2010).

Mechanism of Action

Target of Action

Cerium;2,2,6,6-tetramethylheptane-3,5-dione, also known as 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD), is a type of β-diketone compound . It primarily targets metal ions, forming stable complexes with them . This is due to its enol form, which is stabilized through keto-enol tautomerism, and the resulting oxygen anion can easily coordinate with many metal ions .

Mode of Action

The compound acts as a bidentate ligand, forming stable complexes with lanthanide ions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts in various reactions .

Biochemical Pathways

It’s known that the compound serves as a substrate for heterocycles .

Pharmacokinetics

It’s known that the compound is a stable, anhydrous reagent .

Result of Action

The compound is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, its volatility and condensed phase behavior are crucial for the chemical composition of a target material in gas-phase deposition processes like MOCVD and ALD . The compound’s sublimation thermodynamics and vapor pressure temperature dependence, derived from calorimetric and vapor pressure data, can be used to precisely define the temperature regimes of film deposition .

Future Directions

The future directions of 2,2,6,6-Tetramethyl-3,5-heptanedione research could involve its use in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It could also be used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

properties

IUPAC Name

cerium;2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVCRISNDSDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80CeO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329992
Record name NSC174882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18960-54-8
Record name NSC174882
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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